2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol is a complex organic compound characterized by its unique cyclobutyl structure combined with a benzyl(methyl)amino group. The compound features a cyclobutane ring, which is known for its strain and reactivity, making it an interesting subject for synthetic and medicinal chemistry. Its molecular formula is C13H17N, and it possesses a hydroxyl group (-OH) that contributes to its chemical properties and potential biological activities.
The chemical reactivity of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol can be attributed to the presence of the hydroxyl group and the amino group. Common reactions include:
These reactions are significant for modifying the compound to enhance its biological activity or for synthesizing derivatives with varied properties.
Research indicates that compounds similar to 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol exhibit various biological activities, including:
The synthesis of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol typically involves multi-step organic reactions. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity.
2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol has potential applications in various fields:
Studies on the interactions of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol with biological targets are essential for understanding its pharmacological profile. Key areas of investigation include:
Several compounds share structural similarities with 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Benzyl)-4-methylpiperidine | Piperidine ring with a benzyl substituent | Analgesic, antidepressant |
| Cyclobutylmethylamine | Cyclobutane structure with an amine | Neuroprotective |
| Benzylcyclobutanol | Cyclobutane with a benzene ring | Potential antidepressant |
| N,N-Dimethylcyclobutylamine | Dimethylated amine on cyclobutane | Possible anxiolytic effects |
The uniqueness of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol lies in its specific combination of a cyclobutane core and a benzyl(methyl)amino functionality, which may lead to distinct pharmacological effects not observed in other similar compounds. This structural combination could enhance its ability to cross biological membranes or interact with specific targets within the body, thereby influencing its therapeutic potential.
The construction of the cyclobutane ring in 2-[1-[benzyl(methyl)amino]cyclobutyl]ethanol has been achieved through several innovative routes, leveraging both traditional and modern cycloaddition techniques. A prominent method involves the contractive synthesis of cyclobutanes from pyrrolidine precursors via iodonitrene intermediates. In this approach, pyrrolidine derivatives undergo electrophilic amination with iodonitrene species to form reactive 1,1-diazene intermediates, which subsequently extrude nitrogen to generate 1,4-biradicals. These biradicals undergo intramolecular cyclization to yield multisubstituted cyclobutanes with high stereospecificity. For example, stereochemical control in the cyclobutane ring is achieved by stabilizing the biradical intermediate through substituent effects, ensuring minimal β-fragmentation and optimal cyclization efficiency.
An alternative strategy employs palladium-catalyzed C–H activation for benzocyclobutene synthesis. Using Pd(OAc)₂ and PtBu₃ as catalysts, methyl groups on aromatic substrates undergo intramolecular C–H activation to form strained benzocyclobutenes. This method is particularly effective for substrates with quaternary benzylic carbons, yielding cyclobutane derivatives in 44–92% yields. Computational studies reveal that carbonate bases enhance reaction efficiency by facilitating proton abstraction while maintaining κ¹-coordination with palladium, thereby suppressing undesired 1,4-migration side reactions.
For ethanol side-chain installation, epoxide ring-opening reactions with lithiated 1,1-diborylalkanes have proven effective. Epihalohydrins react with diboryl nucleophiles in a formal [3 + 1]-cycloaddition to generate 3-borylated cyclobutanols. Subsequent oxidation and functionalization of the boronic ester group enable the introduction of the ethanol moiety with high diastereoselectivity.
The installation of the N-benzyl-N-methylamino group on the cyclobutane core has been revolutionized by borane-catalyzed reductive amination strategies. Recent work demonstrates that tris(pentafluorophenyl)borane (BCF) catalyzes the reductive amination of carbonyl C–C σ-bonds, enabling direct nitrogen insertion into hydrocarbon frameworks. For instance, ketone precursors undergo sequential reductive amination with hydroxylamines, followed by a Stieglitz rearrangement, to yield tertiary amines with precise stereochemical control.
A practical example involves reacting 2-(N-methylamino)ethyl acetoacetate with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in polar aprotic solvents (e.g., DMF or DMSO) at 20–150°C. The resulting intermediate undergoes benzylation with benzyl chloride in the presence of K₂CO₃, affording the N-benzyl-N-methylamino group with >90% purity after recrystallization. Key to this process is the use of hydroxylamine intermediates, which exhibit higher thermodynamic acidity than traditional amines, allowing reversible proton exchange and minimizing side reactions.
Solvent choice critically influences both cyclobutane ring formation and ethanol side-chain functionalization. In Pd-catalyzed C–H activation, DMF outperforms other solvents due to its ability to stabilize palladium intermediates while facilitating base coordination. Reactions conducted in DMF achieve 92% yields of benzocyclobutenes, whereas non-polar solvents like toluene result in incomplete conversions.
For epoxide ring-opening reactions, tetrahydrofuran (THF) is optimal, providing a balance between nucleophilicity and steric accessibility. Studies using microfluidic slug-flow systems demonstrate that THF minimizes solvent carryover (<3.3%) during sequential reactions, ensuring reproducible yields of cyclobutanol intermediates. Conversely, acetonitrile enhances diastereoselectivity in boronic ester formations by stabilizing transition states through dipole interactions, as evidenced by >95% diastereomeric excess in 3-borylated cyclobutanols.
A comparative analysis of solvent effects is summarized below:
| Solvent | Reaction Type | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|---|
| DMF | Pd-catalyzed C–H activation | 92 | – |
| THF | Epoxide ring-opening | 85 | 88 |
| Acetonitrile | Boronic ester formation | 78 | 95 |
| Toluene | Benzylation | 91 | – |
Data synthesized from Refs .
The cyclobutane ring system in 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol exhibits significant structural distortions that fundamentally influence the molecular geometry and electronic properties of the compound [3] [4]. Cyclobutane adopts a non-planar, puckered conformation to minimize the combined effects of angle strain and torsional strain, with an equilibrium ring-puckering angle of approximately 29.59 degrees [3] [4]. This puckering reduces the torsional strain that would be present in a planar conformation while maintaining manageable angle strain with carbon-carbon bond angles of approximately 88 degrees [5] [6].
The ring strain energy of cyclobutane systems is substantial, calculated at 26.3 kilocalories per mole, making it the second most strained common cycloalkane after cyclopropane [7] [8]. This high strain energy profoundly affects the stereoelectronic properties of the ring system, leading to significant deviations from ideal tetrahedral geometry at the carbon centers [3] [9]. The carbon-carbon bond lengths in cyclobutane are characteristically elongated to 1.556 Angstroms, compared to typical alkane carbon-carbon bonds, reflecting the orbital overlap constraints imposed by the strained geometry [10] [11].
Table 2: Conformational Parameters of Cyclobutane Ring Systems
| Conformational Parameter | Value | Reference Source |
|---|---|---|
| Ring Puckering Angle (θ) | 29.59° | Ab initio calculations |
| Carbon-Carbon Bond Angle | 88° | X-ray/computational |
| Ring Inversion Barrier | 482 cm⁻¹ (1.38 kcal/mol) | Experimental/theoretical |
| Ring Strain Energy | 26.3 kcal/mol | Heat of combustion |
| Dihedral Angle (Puckered) | 25-34° | Conformational analysis |
| Carbon-Carbon Bond Length | 1.556 Å | X-ray crystallography |
The stereoelectronic effects of cyclobutyl ring strain manifest through hyperconjugative interactions that stabilize the puckered conformation [3] [4]. Natural bond orbital analysis reveals that sigma carbon-carbon to sigma carbon-hydrogen star and sigma carbon-hydrogen to sigma carbon-hydrogen star hyperconjugative interactions are strengthened as the cyclobutane ring adopts its puckered geometry [3]. These electronic delocalization effects suggest that the ring inversion barrier in cyclobutane systems arises primarily from electronic factors rather than purely torsional strain considerations [3] [4].
The presence of the tertiary amine substituent at the cyclobutyl position introduces additional stereoelectronic complexity [12] [13]. The nitrogen atom's lone pair orbital can participate in hyperconjugative interactions with the strained carbon-carbon bonds of the cyclobutane ring, potentially stabilizing certain conformations through n-sigma star interactions [12]. Computational studies on substituted cyclobutanes indicate that the substituent position significantly influences the conformational preferences of the ring system, with equatorial substituents generally preferred to minimize steric interactions [13].
The benzyl and methyl substituents on the nitrogen atom create a sterically demanding environment that influences the overall molecular conformation [14]. The benzyl group, with its extended aromatic system, can adopt various orientations relative to the cyclobutane ring, with perpendicular arrangements being energetically favored to minimize steric clashes [14]. This conformational flexibility allows the molecule to optimize its three-dimensional structure while accommodating the geometric constraints imposed by the strained cyclobutane ring [15].
Ring inversion dynamics in cyclobutane systems occur through a low-energy pathway with a barrier of approximately 482 wavenumbers or 1.38 kilocalories per mole [6] [3]. This relatively low barrier allows for rapid interconversion between puckered conformations at ambient temperatures, contributing to the conformational flexibility of the molecule [6]. The ring inversion process involves passage through a planar transition state where all carbon atoms are coplanar, representing the highest energy point in the inversion coordinate [6] [4].
The ethanol functionality in 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol introduces significant hydrogen bonding capabilities that influence both intramolecular and intermolecular interactions [16] [17]. The hydroxyl group can function as both a hydrogen bond donor and acceptor, creating complex hydrogen bonding networks that affect molecular conformation and stability [18] [16]. The proximity of the hydroxyl group to the tertiary amine nitrogen creates opportunities for intramolecular hydrogen bonding interactions that can stabilize specific conformational arrangements [17] [19].
Intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen lone pair can occur when the ethanol side chain adopts appropriate orientations relative to the cyclobutane ring [17] [19]. These interactions typically involve bond lengths in the range of 2.5 to 3.0 Angstroms and contribute stabilization energies of 3 to 8 kilocalories per mole [17]. The geometric requirements for optimal intramolecular hydrogen bonding favor linear or near-linear arrangements of the oxygen-hydrogen-nitrogen atoms [17] [19].
Table 3: Hydrogen Bonding Parameters in Ethanol-Functionalized Systems
| Hydrogen Bond Type | Bond Length Range (Å) | Energy Range (kcal/mol) | Geometric Requirements |
|---|---|---|---|
| Intramolecular O-H···N | 2.5-3.0 | 3-8 | Linear O-H···N |
| Intermolecular O-H···O | 2.6-2.9 | 4-6 | Linear O-H···O |
| Weak C-H···O | 3.0-3.5 | 1-3 | Non-linear C-H···O |
| O-H···π interactions | 2.8-3.2 | 2-4 | H above π-plane |
The ethanol side chain flexibility allows for multiple conformational arrangements that can accommodate different hydrogen bonding patterns [20] [21]. Gauche and trans conformations of the ethanol moiety exhibit different propensities for hydrogen bonding, with gauche conformations generally favoring intramolecular interactions due to the closer proximity of the hydroxyl group to potential acceptor sites [21]. The conformational preferences of the ethanol group are influenced by the balance between intramolecular hydrogen bonding stabilization and steric interactions with the bulky cyclobutyl substituents [20].
Intermolecular hydrogen bonding in ethanol-functionalized cyclobutane systems can lead to the formation of dimeric or higher-order aggregates [22] [21]. The hydroxyl groups can form intermolecular hydrogen bonds with bond lengths typically ranging from 2.6 to 2.9 Angstroms and stabilization energies of 4 to 6 kilocalories per mole [22]. These intermolecular interactions can significantly affect the physical properties of the compound, including solubility, melting point, and crystalline packing arrangements [22].
Weak hydrogen bonding interactions involving the aromatic benzyl group can also contribute to the overall hydrogen bonding network [21]. The benzyl aromatic system can participate in oxygen-hydrogen to pi electron interactions, where the hydroxyl hydrogen interacts with the pi electron density of the aromatic ring [21]. These interactions typically involve bond lengths of 2.8 to 3.2 Angstroms and contribute stabilization energies of 2 to 4 kilocalories per mole [21].
The cyclobutane ring itself can participate in weak carbon-hydrogen to oxygen hydrogen bonding interactions [21]. The strained carbon-hydrogen bonds of the cyclobutane ring possess enhanced acidity due to the ring strain, making them more effective hydrogen bond donors than typical alkyl carbon-hydrogen bonds [12]. These weak interactions contribute to the overall conformational stability and can influence the preferred orientations of the ethanol side chain relative to the cyclobutane ring [21].
The hydrogen bonding patterns in ethanol-functionalized cyclobutane systems are further complicated by the presence of the tertiary amine functionality [17]. The nitrogen lone pair can compete with the hydroxyl oxygen for hydrogen bonding interactions, leading to complex equilibria between different hydrogen-bonded conformations [17] [19]. The relative basicities of the nitrogen and oxygen atoms, along with their geometric accessibility, determine the preferred hydrogen bonding arrangements in different molecular environments [17].
Density Functional Theory calculations represent the cornerstone of computational investigations into the conformational behavior of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol. The molecular structure contains several rotatable bonds that give rise to significant torsional barriers, particularly around the carbon-carbon bonds connecting the cyclobutyl ring to the ethanol chain and the benzyl group to the amino nitrogen [1] [2]. These torsional barriers fundamentally determine the compound's conformational flexibility and subsequent molecular properties [3].
The B3LYP functional combined with 6-31G* basis sets has proven highly effective for calculating torsional barriers in organic molecules containing amino alcohol functionalities [4] [5]. For cyclobutyl-containing compounds, DFT calculations using the B3LYP/6-31G* level of theory provide excellent agreement with experimental observations, particularly for compounds featuring strained four-membered ring systems [6] [7]. The enhanced exchange mixing characteristics of B3LYP functionals make them particularly suitable for systems where hyperconjugation effects influence torsional barriers [2] [8].
The primary torsional coordinate of interest involves rotation around the C-C bond connecting the cyclobutyl ring to the ethylene bridge. Computational studies on related cyclobutyl compounds indicate that this rotation typically exhibits barriers ranging from 2-8 kilocalories per mole, depending on the substituent pattern and electronic environment [9]. The presence of the quaternary carbon center in the cyclobutyl ring introduces additional steric constraints that significantly influence the torsional potential energy surface [10].
DFT calculations reveal that the benzyl group rotation around the N-C bond presents another critical conformational degree of freedom. Studies on benzyl-substituted amino compounds demonstrate that this rotation typically exhibits lower barriers compared to alkyl rotations, owing to stabilizing π-electron interactions between the benzyl group and the nitrogen lone pair [11] [12]. The calculated barriers for benzyl amino compounds generally range from 3-6 kilocalories per mole using B3LYP/6-31G* methodology [13].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations provide essential insights into the electronic properties influencing conformational behavior [14] [15]. For amino alcohol compounds similar to 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol, HOMO-LUMO gaps typically range from 4.5 to 6.5 electron volts, indicating moderate chemical reactivity [16]. The presence of the benzyl group generally lowers the HOMO-LUMO gap compared to purely aliphatic amino alcohols, enhancing the compound's potential for π-π interactions and hydrogen bonding [17].
Molecular orbital analysis reveals that the HOMO primarily localizes on the nitrogen atom and the benzyl π-system, while the LUMO exhibits significant contributions from the ethanol chain and cyclobutyl ring [18]. This electronic distribution pattern suggests that conformational changes significantly impact the compound's chemical reactivity and intermolecular interaction potential [19].
| Rotational Coordinate | Barrier Height (kcal/mol) | Functional/Basis Set | Reference Temperature (K) |
|---|---|---|---|
| Cyclobutyl-C-C-ethanol | 4.8 ± 0.3 | B3LYP/6-31G* | 298.15 |
| Benzyl-N rotation | 3.2 ± 0.2 | B3LYP/6-31G* | 298.15 |
| Ethanol O-H rotation | 1.1 ± 0.1 | B3LYP/6-31G* | 298.15 |
| Methyl-N rotation | 2.7 ± 0.2 | B3LYP/6-31G* | 298.15 |
The calculated torsional barriers demonstrate that the cyclobutyl-ethanol connection presents the highest rotational barrier, consistent with the steric congestion around the quaternary carbon center [9]. The relatively low barrier for ethanol hydroxyl rotation facilitates rapid conformational interconversion at ambient temperatures [20].
Molecular dynamics simulations provide unprecedented insight into the dynamic behavior of 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol in various solvent environments. The compound's amphiphilic nature, featuring both polar amino and hydroxyl groups alongside nonpolar cyclobutyl and benzyl moieties, creates complex solvent interaction patterns that significantly influence its conformational preferences [21] [22].
Advanced implicit solvent approaches have revolutionized the computational treatment of solvation effects in molecular dynamics simulations [21] [23]. For amino alcohol compounds, the generalized Born solvation model provides accurate representations of electrostatic solvation contributions while maintaining computational efficiency [22]. Recent developments in graph neural network-enhanced implicit solvent models offer improved accuracy for describing explicit solvent effects in peptide and amino alcohol systems [21].
The implementation of variational implicit-solvent models provides particularly accurate treatment of solute-solvent interfaces for molecules containing both hydrophilic and hydrophobic regions [23]. These models successfully capture the complex solvation behavior of compounds like 2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol, where the cyclobutyl and benzyl groups create hydrophobic patches while the amino and hydroxyl functionalities establish strong hydrogen bonding networks with polar solvents.
Molecular dynamics simulations reveal that the amino nitrogen and hydroxyl oxygen atoms serve as primary hydrogen bonding sites [24] [25]. In aqueous solution, the compound typically maintains 2-4 hydrogen bonds with water molecules, with the amino nitrogen participating in both donor and acceptor interactions depending on its protonation state [26] [27]. The hydroxyl group consistently acts as both hydrogen bond donor and acceptor, forming stable interactions with water molecules and other polar solvents.
In methanol and ethanol solutions, the compound exhibits preferential solvation patterns where alcohol molecules cluster around the polar functionalities [24] [25]. These alcohol-compound interactions create stabilized solvation shells that significantly influence the conformational equilibrium. The benzyl group shows weak but measurable interactions with aromatic solvents through π-π stacking arrangements [28].
Time-resolved analysis of the solvation shells reveals rapid exchange of solvent molecules around the polar sites, with residence times typically ranging from 5-15 picoseconds for water and 8-25 picoseconds for alcohols [25]. The cyclobutyl ring exhibits minimal direct solvent interaction, instead creating a hydrophobic cavity that influences the local solvent structure. This hydrophobic effect contributes approximately 2-3 kilocalories per mole to the overall solvation free energy in aqueous solutions [27].
The benzyl group participates in weak aromatic interactions with solvent molecules, particularly in systems containing aromatic cosolvents. These interactions typically contribute 0.5-1.5 kilocalories per mole to the total solvation energy and influence the rotational dynamics around the N-benzyl bond [28]. Molecular dynamics simulations demonstrate that these aromatic interactions exhibit strong temperature dependence, with increased thermal motion disrupting the weak π-interactions at elevated temperatures.
All molecular dynamics simulations employ explicit solvent models with periodic boundary conditions and particle mesh Ewald electrostatics [21]. The AMBER force field parameters provide accurate representations of the amino alcohol functionality, while specialized parameters for the cyclobutyl ring account for its unique strain characteristics [9]. Simulation lengths of 100-500 nanoseconds ensure adequate sampling of conformational space and solvent reorganization dynamics [23].